molecular formula C9H9BrO3 B1280424 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one CAS No. 62932-94-9

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Cat. No.: B1280424
CAS No.: 62932-94-9
M. Wt: 245.07 g/mol
InChI Key: XWRBIXFTHXFQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of acetophenone and is characterized by the presence of a bromine atom at the second position of the ethanone group and hydroxyl and hydroxymethyl groups on the phenyl ring. This compound is often used as a reagent in organic synthesis and has applications in various fields, including chemistry and biology .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used in the design of haptens for screening highly sensitive and specific monoclonal antibodies . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of phenols, benzyl alcohols, and benzyl halides, which are crucial in various cellular functions . These interactions can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with hydroxyl radicals, for example, results in a high rate constant, indicating rapid reactions that can significantly impact cellular processes . Additionally, its ability to form stable complexes with target molecules enhances its efficacy in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has a half-life of approximately 0.262 days when reacting with hydroxyl radicals, indicating relatively rapid degradation . This degradation can affect the compound’s efficacy and the outcomes of long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage thresholds is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with phenols and benzyl alcohols, for example, can alter the metabolic pathways they are involved in, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s water solubility and partition coefficients suggest that it can be efficiently transported within aqueous environments, facilitating its distribution to target sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one can be synthesized by treating its diacetate precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C . The reaction involves the bromination of the ethanone group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including bromination and subsequent purification steps. The process may be scaled up using appropriate reaction vessels and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is used in scientific research for several purposes:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
  • 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

Uniqueness

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both hydroxyl and hydroxymethyl groups on the phenyl ring, along with the bromine atom on the ethanone group, makes it a versatile reagent in organic synthesis and biological applications .

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRBIXFTHXFQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462701
Record name 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62932-94-9
Record name 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(4-hydroxy-3-(hydromethyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Acetoxymethyl-4-bromoacetylphenyl acetate (18.6 g) was dissolved in methanol (90 ml), and 47% hydrobromic acid (100 ml) was added to the solution under ice-cooling with stirring. After reaction for 16 hours at room temperature, water was added to the reaction mixture under ice-cooling with stirring, and the precipitates were collected by filtration and washed with water and hexane to give 2-bromo-4'-hydroxy-3'-hydroxymethylacetophenone (9.54 g) having a melting point of 117-119° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.